N,N'-Diisopropylcarbodiimide
Overview
Description
N,N’-Diisopropylcarbodiimide: is a carbodiimide compound widely used in organic synthesis, particularly in peptide synthesis. It is a liquid at room temperature, making it easier to handle compared to other carbodiimides like N,N’-dicyclohexylcarbodiimide, which is a waxy solid . The compound’s byproduct, N,N’-diisopropylurea, is soluble in most organic solvents, facilitating the work-up process .
Mechanism of Action
Target of Action
N,N’-Diisopropylcarbodiimide (DIC) is primarily used in peptide synthesis . Its main targets are the carboxyl groups of amino acids, which are the building blocks of peptides .
Mode of Action
DIC acts as a coupling agent in peptide synthesis . It facilitates the formation of peptide bonds, which are the links between amino acids in a peptide chain . DIC reacts with the carboxyl group of one amino acid to form an active ester intermediate, which then reacts with the amino group of another amino acid to form a peptide bond .
Biochemical Pathways
The primary biochemical pathway affected by DIC is peptide synthesis . By facilitating the formation of peptide bonds, DIC plays a crucial role in the production of peptides, which are essential components of proteins and play numerous roles in biological processes .
Pharmacokinetics
Its use is primarily external to biological systems, in the controlled environment of a laboratory .
Result of Action
The result of DIC’s action is the successful coupling of amino acids to form peptides . This is a crucial step in the synthesis of proteins, which are fundamental to the structure and function of all living cells .
Action Environment
The efficacy and stability of DIC are influenced by various environmental factors. For instance, it is sensitive to moisture and needs to be stored in a dry environment . Additionally, the reaction conditions, such as temperature and pH, can affect the efficiency of peptide bond formation .
Biochemical Analysis
Biochemical Properties
N,N’-Diisopropylcarbodiimide is known for its role in the cyclization of N-(β-hydroxy)amides to form 2-oxazolines . It is used as a coupling reagent in peptide syntheses . It has been used in combination with 1-hydroxy-7-azabenzotriazole (HOAt) for the coupling of amino acid with N-allylglycine to form N-allylpeptide .
Molecular Mechanism
At the molecular level, N,N’-Diisopropylcarbodiimide acts as a dehydrating agent, facilitating the formation of peptide bonds by removing a molecule of water This is a crucial step in peptide synthesis, enabling the linking of amino acids to form proteins
Temporal Effects in Laboratory Settings
The temporal effects of N,N’-Diisopropylcarbodiimide in laboratory settings are primarily related to its role in peptide synthesis. It is known for its rapid action, allowing peptide bonds to form in a short time
Metabolic Pathways
N,N’-Diisopropylcarbodiimide is involved in the metabolic pathway of peptide synthesis It interacts with amino acids to facilitate the formation of peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diisopropylcarbodiimide can be synthesized through the oxidation of N,N’-diisopropylthiourea. The process involves the following steps :
Synthesis of N,N’-diisopropylthiourea: Isopropylamine and carbon disulfide are reacted in a solvent like toluene at a controlled temperature of 35°C.
First Oxidation: The resulting N,N’-diisopropylthiourea is filtered, dried, and subjected to an oxidation reaction.
Secondary Oxidation: A catalyst and oxidant are added, and the mixture is reacted at 60-65°C for an hour.
Desulfurization: Sodium sulfide solution is added to the oxidation solution, and the mixture is heated to 70-75°C for 1-2 hours.
Neutralization and Purification: The solution is neutralized, washed, dried, and the solvent is removed under vacuum to obtain N,N’-diisopropylcarbodiimide.
Industrial Production Methods: The industrial production of N,N’-diisopropylcarbodiimide follows similar steps but on a larger scale, ensuring high yield and purity. The process is designed to be environmentally friendly, with minimal waste and no pollution .
Chemical Reactions Analysis
Types of Reactions: N,N’-Diisopropylcarbodiimide primarily undergoes coupling reactions, particularly in peptide synthesis . It can also participate in cyclization reactions to form oxazolines .
Common Reagents and Conditions:
Coupling Reactions: N,N’-Diisopropylcarbodiimide is used with reagents like 1-hydroxy-7-azabenzotriazole (HOAt) for coupling amino acids.
Cyclization Reactions: It is used in the cyclization of N-(β-hydroxy)amides to form 2-oxazolines.
Major Products:
Peptide Synthesis: The major product is the peptide bond formed between amino acids.
Cyclization: The major product is 2-oxazoline.
Scientific Research Applications
N,N’-Diisopropylcarbodiimide has a wide range of applications in scientific research :
Chemistry: It is used as a coupling reagent in the synthesis of peptides, amides, ureas, and heterocycles.
Biology: It is involved in the synthesis of nucleic acids and other biomolecules.
Medicine: It is used as an antineoplastic agent in the treatment of malignant melanoma and sarcomas.
Industry: It serves as a chemical intermediate and stabilizer for compounds like Sarin (a chemical weapon).
Comparison with Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Another carbodiimide used in peptide synthesis but is a waxy solid.
N,N’-Diisopropylethylamine: Used in similar coupling reactions but has different physical properties.
Uniqueness: N,N’-Diisopropylcarbodiimide is unique due to its liquid state at room temperature, making it easier to handle and its byproduct’s solubility in organic solvents, which simplifies the purification process .
Properties
InChI |
InChI=1S/C7H14N2/c1-6(2)8-5-9-7(3)4/h6-7H,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNKZNFMNDZQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C=NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025086 | |
Record name | Diisopropylcarbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] | |
Record name | 1,3-Diisopropylcarbodiimide | |
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Boiling Point |
147 °C | |
Record name | 1,3-Diisopropylcarbodiimide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in chloroform, methylene chloride, acetonitrile, dioxane, dimethylformamide, and tetrahydrofuran | |
Record name | 1,3-Diisopropylcarbodiimide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.806 g/cu cm at 25 °C | |
Record name | 1,3-Diisopropylcarbodiimide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.79 [mmHg], 5.1 mm Hg at 25 °C | |
Record name | 1,3-Diisopropylcarbodiimide | |
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Record name | 1,3-Diisopropylcarbodiimide | |
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Color/Form |
Colorless liquid | |
CAS No. |
693-13-0 | |
Record name | Diisopropylcarbodiimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-13-0 | |
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Record name | 1,3-Diisopropylcarbodiimide | |
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Record name | N,N'-Diisopropylcarbodiimide | |
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Record name | 2-Propanamine, N,N'-methanetetraylbis- | |
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Record name | Diisopropylcarbodiimide | |
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Record name | N,N'-methanetetraylbis(1-methylethylamine) | |
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Record name | DIISOPROPYLCARBODIIMIDE | |
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Record name | 1,3-Diisopropylcarbodiimide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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